molecular formula C7H13N3O B139351 4-(2-Hydroxyethyl)piperazine-1-carbonitrile CAS No. 150932-30-2

4-(2-Hydroxyethyl)piperazine-1-carbonitrile

Cat. No.: B139351
CAS No.: 150932-30-2
M. Wt: 155.2 g/mol
InChI Key: MHRSBMTWXUWUQO-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperazine-1-carbonitrile is a chemical compound with the molecular formula C7H13N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperazine-1-carbonitrile typically involves the reaction of piperazine with an appropriate nitrile compound. One common method is the reaction of piperazine with 2-chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon of the nitrile group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyethyl)piperazine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Formation of 4-(2-oxoethyl)piperazine-1-carbonitrile.

    Reduction: Formation of 4-(2-aminoethyl)piperazine-1-carbonitrile.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-Hydroxyethyl)piperazine-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)piperazine-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffering agent commonly used in biological research.

    1-(2-Hydroxyethyl)piperazine: A simpler derivative used in various chemical syntheses.

Uniqueness: 4-(2-Hydroxyethyl)piperazine-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for a wide range of modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(2-hydroxyethyl)piperazine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c8-7-10-3-1-9(2-4-10)5-6-11/h11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRSBMTWXUWUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438472
Record name 4-(2-Hydroxyethyl)piperazine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150932-30-2
Record name 4-(2-Hydroxyethyl)piperazine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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